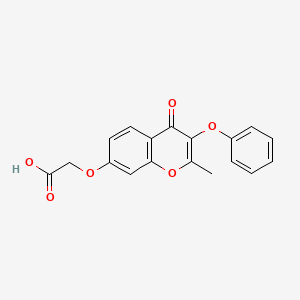

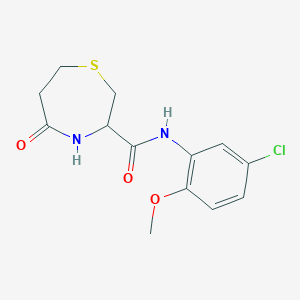

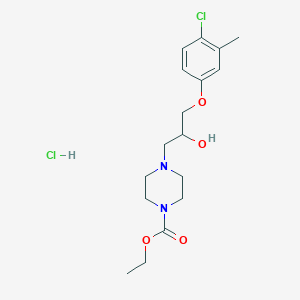

N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, commonly referred to as BNTX, is a synthetic compound that has been studied for its potential use in scientific research. BNTX belongs to the class of compounds known as benzamide derivatives and has been shown to have promising effects on the central nervous system.

Aplicaciones Científicas De Investigación

Anticoagulant Effects

A study by Nguyen and Ma (2017) focused on the synthesis of N-(aminoalkyl)phenyl-5,6,7,8-tetrahydronaphthalene-1-carboxamides and their screening for anticoagulant effects in human plasma. This class of compounds showed promise due to their anticoagulant properties, which are vital in treating blood clotting disorders (Nguyen & Ma, 2017).

Antioxidant and Tumor Inhibitory Activities

A study by Hamdy et al. (2013) explored the synthesis of new tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties. These compounds exhibited significant antioxidant activity, with some showing promising potential against liver cancer cells (HepG-2) (Hamdy et al., 2013).

Glycogen Phosphorylase Inhibitors

Onda et al. (2008) synthesized N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, including a compound with potent inhibitory activity on glycogen phosphorylase. This compound showed potential in treating diabetes by inhibiting glucose output in hepatocytes and reducing blood glucose levels in diabetic mice (Onda et al., 2008).

Anti-Inflammatory Properties

Gurkan et al. (2011) synthesized novel tetrahydronaphthalene derivatives and evaluated their effects on inflammation in macrophage cells. Certain compounds effectively reduced nitrite levels, indicating potential anti-inflammatory applications (Gurkan et al., 2011).

Vasodilating and β-Blocking Activities

Miyake et al. (1983) investigated the vasodilating and β-blocking activities of N-substituted amino tetrahydronaphthalene derivatives. These compounds showed potential as cardiovascular agents (Miyake et al., 1983).

Synthesis of Mono- and Difluoronaphthoic Acids

Tagat et al. (2002) described the synthesis of fluorinated naphthoic acids, which are structural units in several biologically active compounds. This research contributes to the development of new pharmaceuticals (Tagat et al., 2002).

N-Benzoylation in Organic Synthesis

Singh et al. (2017) focused on the chemoselective N-benzoylation of aminophenols, a process significant in the synthesis of biologically active compounds (Singh et al., 2017).

Antitumor and Antimonoamineoxidase Properties

Markosyan et al. (2010) synthesized benzamide derivatives and assessed their antineoplastic and antimonoamineoxidase properties, indicating potential in cancer treatment (Markosyan et al., 2010).

Propiedades

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO2/c25-20-12-13-22(21(15-20)23(27)17-7-2-1-3-8-17)26-24(28)19-11-10-16-6-4-5-9-18(16)14-19/h1-3,7-8,10-15H,4-6,9H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFTVWDKZTZDAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2370731.png)

![11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B2370732.png)

![(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B2370733.png)

![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2370735.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370740.png)